11-(4-chlorophenyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
This compound, also known by its systematic name, is a fascinating member of the diazepinone family. Its chemical formula is C₁₆H₁₇ClN₄O , and it exhibits intriguing pharmacological properties
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach includes the following reactions:
Condensation Reaction: Starting from appropriate precursors, a condensation reaction forms the diazepinone ring system.
Reduction: Reduction of specific functional groups leads to the final product.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Can be reduced to yield different intermediates.
Substitution: Exhibits reactivity toward nucleophiles, allowing substitution reactions.
Reductive Conditions: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction.
Arylation: Palladium-catalyzed cross-coupling reactions using aryl halides.
Condensation: Amine condensation reactions with appropriate carbonyl compounds.
Major Products:: The major product is the fully formed diazepinone compound, with the 4-chlorophenyl and 4-methoxybenzyl substituents.
Scientific Research Applications
Chemistry::
Building Block: Used as a building block in the synthesis of more complex molecules.
Drug Discovery: Investigated for potential drug candidates due to its unique structure.
Biological Activity: Studied for its effects on various biological targets.
Fine Chemicals: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific receptors or enzymes, modulating cellular processes.
Comparison with Similar Compounds
While this compound is relatively unique, similar diazepinones include 8-(4-chlorophenyl)-1-ethyl-3-methyl-4,6-dihydropyrazolo[4,3-e][1,4]diazepin-5(1H)-one . These related compounds share structural features but may exhibit distinct properties.
Properties
Molecular Formula |
C27H25ClN2O2 |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H25ClN2O2/c1-32-21-15-9-18(10-16-21)17-30-24-7-3-2-5-22(24)29-23-6-4-8-25(31)26(23)27(30)19-11-13-20(28)14-12-19/h2-3,5,7,9-16,27,29H,4,6,8,17H2,1H3 |
InChI Key |
OBVSHULDLPEWHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C3=C(CCCC3=O)NC4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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